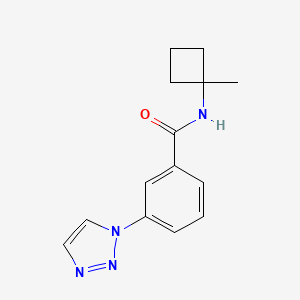![molecular formula C19H28N2O3S B7152795 N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7152795.png)
N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenylethyl group, and a dioxothianyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the phenylethyl group and the dioxothianyl moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the removal of by-products can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide
- N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxylate
- N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carbothioamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
IUPAC Name |
N-[(1,1-dioxothian-4-yl)methyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(20-15-17-10-13-25(23,24)14-11-17)21-12-4-7-18(21)9-8-16-5-2-1-3-6-16/h1-3,5-6,17-18H,4,7-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAIBGLWTCSTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2CCS(=O)(=O)CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-methylimidazol-2-yl)-N-[2-(2-methylpropanoylamino)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7152721.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-(1-methylpiperidin-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7152731.png)
![N-[(3-fluorophenyl)methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152738.png)
![N-[1-(2-fluorophenyl)propan-2-yl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152747.png)
![2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7152757.png)
![1-[2-(7-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7152762.png)
![N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152766.png)
![N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7152776.png)
![1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7152779.png)
![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152787.png)
![6-methyl-3-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7152799.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone](/img/structure/B7152802.png)
![(1-Tert-butylpyrazol-4-yl)-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone](/img/structure/B7152815.png)
